5-Ethoxyfuran-2-carboxylic acid

Beschreibung

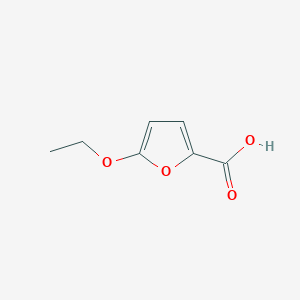

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethoxyfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALAWNGVJRQXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354383 | |

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115102-47-1 | |

| Record name | 5-ethoxyfuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxyfuran-2-carboxylic acid: Properties, Reactivity, and Applications

Abstract

5-Ethoxyfuran-2-carboxylic acid (CAS No. 115102-47-1) is a substituted heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. As a derivative of furan-2-carboxylic acid (furoic acid), it combines the reactivity of an electron-rich aromatic system with the functionality of a carboxylic acid and an ether. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic profile, and characteristic reactivity. We delve into the causality behind its chemical behavior, offering field-proven insights and detailed experimental protocols for key transformations. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel molecules.

Molecular Structure and Physicochemical Properties

5-Ethoxyfuran-2-carboxylic acid is characterized by a furan ring substituted at the C2 position with a carboxylic acid group and at the C5 position with an ethoxy group. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Figure 1: 2D Structure of 5-Ethoxyfuran-2-carboxylic acid.

The key physicochemical and computed properties of the molecule are summarized below, providing a foundation for understanding its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | 5-ethoxyfuran-2-carboxylic acid | [1] |

| CAS Number | 115102-47-1 | [1][2] |

| Molecular Formula | C₇H₈O₄ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Canonical SMILES | CCOC1=CC=C(O1)C(=O)O | [1] |

| InChIKey | SALAWNGVJRQXAU-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | N/A |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 60.7 Ų | [1] |

| XLogP3-AA | 1.1 | [1] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of 5-Ethoxyfuran-2-carboxylic acid. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of a carboxylic acid dimer, common in the solid state, strongly influences the spectrum.[3][4]

-

O-H Stretch: A very broad absorption band is expected between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid.[3][4] This band often overlaps with C-H stretching frequencies.

-

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethoxy group and weaker peaks above 3100 cm⁻¹ for the furan ring C-H bonds.

-

C=O Stretch: A strong, sharp absorption band between 1690-1760 cm⁻¹ indicates the carbonyl of the carboxylic acid.[3] Its exact position can be influenced by conjugation with the furan ring and hydrogen bonding.

-

C-O Stretch: Multiple bands are anticipated in the 1210-1320 cm⁻¹ region, corresponding to the C-O bonds of the carboxylic acid, the ether linkage, and the furan ring itself.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structure determination.

-

¹H NMR: The proton NMR spectrum is predicted to be highly informative:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Furan Protons (H3, H4): Two doublets in the aromatic region (approx. 6.0-7.5 ppm). The H3 proton will be adjacent to the deactivating carboxylic acid group, while the H4 proton is adjacent to the activating ethoxy group. This will influence their precise chemical shifts.

-

Ethoxy Protons (-OCH₂CH₃): A quartet (approx. 4.0-4.5 ppm) for the methylene (-OCH₂) protons and a triplet (approx. 1.3-1.5 ppm) for the methyl (-CH₃) protons, showing characteristic ethyl group coupling.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure:

-

Carbonyl Carbon (-COOH): A signal in the 160-180 ppm range.[5]

-

Furan Carbons: Four distinct signals are expected. The C2 and C5 carbons, bonded to oxygen and the substituents, will be the most downfield (approx. 140-160 ppm). The C3 and C4 carbons will appear at higher field.

-

Ethoxy Carbons (-OCH₂CH₃): Two signals in the aliphatic region, with the methylene carbon (-OCH₂) around 60-70 ppm and the methyl carbon (-CH₃) around 14-16 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight (156.14). Key fragmentation patterns would likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), or the carboxylic acid group (M-45). Decarboxylation (loss of CO₂, M-44) is also a plausible fragmentation pathway.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-ethoxyfuran-2-carboxylic acid is governed by the interplay of its three functional components: the carboxylic acid, the electron-rich furan ring, and the activating ethoxy group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for derivatization, undergoing reactions typical of its class. The relative reactivity of carboxylic acid derivatives is influenced by the stability of the leaving group, with more reactive derivatives like acyl chlorides readily converting to less reactive ones like esters and amides.[6][7]

-

Esterification: This is one of the most fundamental reactions for this compound. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common and efficient method.[8][9] The reaction is reversible and often driven to completion by removing water or using an excess of the alcohol.[8]

Sources

- 1. 5-Ethoxyfuran-2-carboxylic acid | C7H8O4 | CID 771108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ETHOXY-FURAN-2-CARBOXYLIC ACID | 115102-47-1 [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemguide.co.uk [chemguide.co.uk]

5-Ethoxyfuran-2-carboxylic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethoxyfuran-2-carboxylic Acid

Introduction

5-Ethoxyfuran-2-carboxylic acid (C₇H₈O₄, CAS No: 115102-47-1) is a substituted furan derivative of interest in organic synthesis, medicinal chemistry, and materials science.[1] As with any specialty chemical, unequivocal structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the comprehensive characterization of this molecule.

This guide provides a detailed analysis of the expected spectroscopic data for 5-Ethoxyfuran-2-carboxylic acid. The narrative is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, reflecting a field-proven approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-Ethoxyfuran-2-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a map of the hydrogen atoms within the molecule. The furan ring is an aromatic system, but its heterocyclic nature and the influence of substituents create a distinct and predictable pattern. The electron-donating 5-ethoxy group and the electron-withdrawing 2-carboxylic acid group exert opposing electronic effects, which significantly influence the chemical shifts of the furan protons.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | 6.4 - 6.6 | Doublet (d) | J3,4 ≈ 3.5 Hz | 1H |

| H-4 | 7.1 - 7.3 | Doublet (d) | J4,3 ≈ 3.5 Hz | 1H |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | J ≈ 7.0 Hz | 2H |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet (t) | J ≈ 7.0 Hz | 3H |

| -COOH | 10.0 - 12.0 | Singlet (s, broad) | - | 1H |

Interpretation and Rationale:

-

Furan Protons (H-3, H-4): The two protons on the furan ring appear as distinct doublets due to coupling with each other (ortho-like coupling in a furan ring). The H-3 proton is shielded by the adjacent electron-donating ethoxy group at position 5, causing it to appear more upfield. Conversely, the H-4 proton is deshielded by the electron-withdrawing carboxylic acid group at position 2, shifting it downfield.[3]

-

Ethoxy Group Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern: a quartet for the methylene (-OCH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons. The methylene protons are shifted significantly downfield due to their direct attachment to the electronegative oxygen atom.

-

Carboxylic Acid Proton (-COOH): The acidic proton is highly deshielded and typically appears as a broad singlet far downfield.[4] Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Ethoxyfuran-2-carboxylic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 500 MHz). Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse program. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Data Processing: Apply a Fourier transform to the FID. The resulting spectrum should be phased, baseline-corrected, and referenced to the TMS signal. Integrate all peaks to determine the relative proton ratios.[3]

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring atoms and functional groups.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160 - 165 |

| C-5 (C-O-Et) | 168 - 172 |

| C-2 (C-COOH) | 145 - 150 |

| C-4 | 118 - 122 |

| C-3 | 105 - 110 |

| -OCH₂CH₃ | 68 - 72 |

| -OCH₂CH₃ | 14 - 16 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the 160-185 ppm range.[4][5]

-

Furan Carbons: The chemical shifts of the furan ring carbons are highly differentiated. C-5, being attached to the electronegative oxygen of the ethoxy group, is the most deshielded of the ring carbons. C-2 is the next most deshielded, as it is attached to the carbonyl group. C-3 and C-4 appear further upfield, with C-3 being the most shielded due to the influence of the adjacent C-5 ether linkage.[6]

-

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) is deshielded by the attached oxygen and appears in the 60-80 ppm region.[6] The terminal methyl carbon (-CH₃) is highly shielded and appears far upfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 2980 - 2850 | C-H stretch (Aliphatic) | Medium |

| 1690 - 1720 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1550 - 1600 | C=C stretch (Furan Ring) | Medium |

| 1200 - 1300 | C-O stretch (Carboxylic Acid) | Strong |

| 1020 - 1250 | C-O-C stretch (Ether & Furan) | Strong |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that spans from 2500 to 3300 cm⁻¹. This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[7][8][9]

-

C=O Stretch: A strong, sharp absorption band in the 1690-1720 cm⁻¹ region is indicative of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[7] Conjugation with the furan ring slightly lowers this frequency compared to a saturated carboxylic acid.

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the ethoxy group's sp³-hybridized carbons.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions. The strong bands for C-O stretching from the carboxylic acid and the ether linkages are particularly diagnostic.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid 5-Ethoxyfuran-2-carboxylic acid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR functional group analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization. For 5-Ethoxyfuran-2-carboxylic acid (Molecular Weight: 156.14 g/mol ), Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Comments |

|---|---|---|

| 156 | [M]⁺ | Molecular Ion Peak |

| 127 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 111 | [M - COOH]⁺ | Loss of the carboxyl group |

| 83 | [M - COOH - C₂H₄]⁺ | Loss of carboxyl followed by ethylene |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 156 corresponds to the intact molecule with one electron removed, confirming the molecular weight.[1]

-

Key Fragmentations: Carboxylic acids and esters often undergo characteristic fragmentations.[10][11] The most likely fragmentation pathways for this molecule include:

-

Loss of the ethyl radical ([M - C₂H₅]⁺): Cleavage of the O-CH₂ bond of the ethoxy group results in a prominent peak at m/z 127.

-

Loss of the carboxyl radical ([M - COOH]⁺): Cleavage of the bond between the furan ring and the carboxylic acid group gives a fragment at m/z 111.

-

Further fragmentation of the m/z 111 ion by loss of ethylene (via a rearrangement) can lead to the fragment at m/z 83.

-

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the structural confirmation of 5-Ethoxyfuran-2-carboxylic acid. ¹H and ¹³C NMR spectroscopy precisely map the hydrogen and carbon skeletons, respectively, confirming the substitution pattern and the presence of the ethoxy and carboxylic acid moieties. IR spectroscopy offers rapid and definitive identification of the key functional groups, particularly the characteristic broad O-H and strong C=O stretches of the carboxylic acid. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust analytical workflow essential for quality control and research applications involving this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 771108, 5-Ethoxyfuran-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

- Anderson, W. A., & Freeman, R. (1962). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 40(7), 1274-1285.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

- Vrábel, M., et al. (2011). A complete assignment of the vibrational spectra of 2-furoic acid based on the structures of the more stable monomer and dimer. Journal of Molecular Structure, 1005(1-3), 138-147.

-

National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12577, 5-Nitro-2-Furoic Acid. Retrieved January 12, 2026, from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 12, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Furoic acid. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 12, 2026, from [Link]

Sources

- 1. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Characterization and Structure Elucidation of 5-Ethoxyfuran-2-carboxylic acid

Introduction

5-Ethoxyfuran-2-carboxylic acid is a disubstituted furan derivative featuring both an ether and a carboxylic acid functional group. Furan rings are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. The specific substitution pattern of this molecule makes it an intriguing building block for creating more complex chemical entities. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, ensuring reproducibility and forming the basis for understanding structure-activity relationships.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-Ethoxyfuran-2-carboxylic acid. Moving beyond a simple listing of data, this document explains the rationale behind the analytical strategy, the interpretation of spectral data, and the integration of multiple data streams to build an unshakeable structural proof.

Molecular Overview

Prior to empirical analysis, a foundational understanding of the target molecule's basic properties is essential.

| Property | Value | Source |

| IUPAC Name | 5-ethoxyfuran-2-carboxylic acid | [1] |

| Molecular Formula | C₇H₈O₄ | [1] |

| Molecular Weight | 156.14 g/mol | PubChem |

| Monoisotopic Mass | 156.042259 g/mol | [1] |

| CAS Number | 115102-47-1 | [1][2][3][4] |

Chemical Structure:

Proposed Synthesis and Purification

The characterization of a compound begins with its synthesis and purification. A plausible route to 5-Ethoxyfuran-2-carboxylic acid involves the oxidation of a corresponding aldehyde, a common and reliable transformation. For instance, related furan-2-carboxylic acids can be prepared by oxidizing the corresponding 2-furfuraldehyde derivative.[5] A similar strategy can be employed starting from 5-ethoxy-2-furaldehyde.

Synthetic Scheme: Oxidation of 5-ethoxy-2-furaldehyde to 5-Ethoxyfuran-2-carboxylic acid.

Experimental Protocol: Purification by Recrystallization

The purity of the analyte is paramount for accurate spectroscopic analysis. Recrystallization is a standard method for purifying solid organic compounds.

-

Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., an ethanol/water mixture).

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent system until saturation is reached.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Spectroscopic Characterization Strategy

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our strategy integrates Mass Spectrometry (MS) to determine the molecular weight and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, and Infrared (IR) spectroscopy to confirm the presence of key functional groups.

Caption: Overall workflow for the characterization of 5-Ethoxyfuran-2-carboxylic acid.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this analysis, Electrospray Ionization (ESI) in negative ion mode is ideal, as the carboxylic acid readily deprotonates to form a [M-H]⁻ ion. This provides a highly accurate molecular weight. Fragmentation patterns then offer clues about the molecule's structure.

Expected Mass Spectrum Data

-

Molecular Ion: The primary observation in the full scan spectrum (negative mode ESI) will be the deprotonated molecule [M-H]⁻ at an m/z of 155.03 . The molecular formula C₇H₈O₄ has a monoisotopic mass of 156.04 Da.

-

Key Fragmentation: In tandem MS (MS/MS) experiments, fragmentation of the parent ion can be induced. Carboxylic acids typically exhibit characteristic losses.[6][7]

-

Loss of CO₂ (decarboxylation): A significant fragment would be expected at m/z 111.04, corresponding to the loss of a 44 Da carbon dioxide molecule from the [M-H]⁻ ion.

-

Loss of Ethylene: Cleavage within the ethoxy group could lead to the loss of ethylene (C₂H₄, 28 Da), although this is generally less common than decarboxylation.

-

Experimental Protocol: LC-MS (ESI-)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Scan Range: m/z 50-500.

-

Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra to observe the parent ion and its fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of each atom. It is the most powerful tool for elucidating the precise structure of organic molecules.[8]

Expected ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is a key diagnostic signal.[6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -COOH | 9.0 - 12.0 | Broad Singlet | 1H | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Signal will disappear upon D₂O exchange.[6][7] |

| Furan H-3 | 7.0 - 7.2 | Doublet | 1H | Located between two electron-donating groups (ether oxygen and furan oxygen), but deshielded by the adjacent C=O. Coupled to H-4. |

| Furan H-4 | 6.3 - 6.5 | Doublet | 1H | Shielded by the adjacent electron-donating ethoxy group. Coupled to H-3. |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet | 2H | Deshielded by the adjacent oxygen atom. Split into a quartet by the three neighboring methyl protons. |

| -OCH₂CH₃ | 1.4 - 1.6 | Triplet | 3H | Standard alkyl region. Split into a triplet by the two neighboring methylene protons. |

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid and the carbons of the furan ring are particularly informative.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O | 160 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon, deshielded by the double-bonded oxygen.[6][7][9] |

| Furan C -5 | 155 - 165 | Attached to the electron-donating ethoxy group, causing significant deshielding. |

| Furan C -2 | 145 - 155 | Attached to the electron-withdrawing carboxylic acid group. |

| Furan C -3 | 115 - 125 | Furan ring carbon adjacent to the carbonyl-substituted carbon. |

| Furan C -4 | 105 - 115 | Furan ring carbon adjacent to the ethoxy-substituted carbon. |

| -OC H₂CH₃ | 65 - 75 | Methylene carbon attached to an oxygen atom. |

| -OCH₂C H₃ | 14 - 16 | Standard alkyl methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8] The choice of solvent is critical to avoid signal overlap.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet between 9-12 ppm should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all unique carbons.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of these groups.

Expected IR Spectrum Data

The IR spectrum will confirm the presence of the carboxylic acid and the furan ether structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7] |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl group conjugated with the furan ring. |

| ~1600 & ~1500 | C=C stretch | Furan Ring | Aromatic ring stretching vibrations. |

| ~1250 & ~1050 | C-O stretch | Ether & Carboxylic Acid | Asymmetric and symmetric C-O stretching from both the ethoxy group and the carboxylic acid. |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and lower the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Integration and Structural Confirmation

The definitive structure of 5-Ethoxyfuran-2-carboxylic acid is confirmed by the logical convergence of all spectroscopic data. No single technique is sufficient on its own; their combined power provides an unambiguous assignment.

Caption: Logical integration of spectroscopic data for structural confirmation.

-

MS provides the high-accuracy molecular weight, confirming the elemental formula C₇H₈O₄.

-

IR unequivocally confirms the presence of the critical carboxylic acid (-COOH) and ether (C-O-C) functional groups.

-

¹³C NMR shows exactly seven carbon signals, matching the molecular formula, and their chemical shifts are consistent with the proposed structure (one carbonyl, four furan carbons, and two ethoxy carbons).

-

¹H NMR provides the final, detailed proof. It shows the correct number of protons with the expected chemical shifts, integration values, and coupling patterns (doublets for the furan protons, a quartet and triplet for the ethoxy group), which perfectly map the connectivity of the molecule. The D₂O exchange experiment provides definitive proof of the carboxylic acid proton.

Together, these data points create a self-validating system, leaving no ambiguity as to the identity and structure of the synthesized compound.

References

-

Spectroscopy of Carboxylic Acid Derivatives . (2021). Chemistry LibreTexts. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids . (2022). JoVE. [Link]

-

Spectroscopy of Carboxylic Acids . Oregon State University. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . (2023). JoVE. [Link]

-

5-Ethoxyfuran-2-carboxylic acid . PubChem. [Link]

-

5-ETHOXY-FURAN-2-CARBOXYLIC ACID | CAS#:115102-47-1 . Chemsrc. [Link]

Sources

- 1. 5-Ethoxyfuran-2-carboxylic acid | C7H8O4 | CID 771108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-ETHOXY-FURAN-2-CARBOXYLIC ACID | 115102-47-1 [chemicalbook.com]

- 3. 5-ETHOXY-FURAN-2-CARBOXYLIC ACID | CAS#:115102-47-1 | Chemsrc [chemsrc.com]

- 4. 115102-47-1 CAS MSDS (5-ETHOXY-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Synthesis of 5-Ethoxyfuran-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Foreword: Navigating the Synthesis of a Key Furanic Derivative

5-Ethoxyfuran-2-carboxylic acid, a key heterocyclic compound, is gaining increasing attention in the fields of medicinal chemistry, materials science, and drug development. Its unique structural motif, featuring both an ether and a carboxylic acid functional group on a furan ring, makes it a valuable building block for the synthesis of more complex molecules with diverse biological and material properties. This guide provides an in-depth exploration of the primary synthetic pathways to 5-Ethoxyfuran-2-carboxylic acid, with a focus on the underlying chemical principles, practical experimental protocols, and critical process considerations. As we delve into the synthesis, we will emphasize the importance of strategic functional group manipulation, starting from readily available biomass-derived platform chemicals. This document is intended to serve as a practical and scientifically rigorous resource for researchers and professionals engaged in the synthesis and application of novel furanic compounds.

Strategic Overview: A Two-Step Approach from 5-Hydroxymethylfurfural (HMF)

The most scientifically sound and widely applicable synthetic route to 5-Ethoxyfuran-2-carboxylic acid commences with the biomass-derived platform molecule, 5-hydroxymethylfurfural (HMF). This strategy hinges on a two-step sequence:

-

Etherification: The selective etherification of the hydroxymethyl group of HMF with ethanol to yield 5-ethoxymethylfurfural (EMF).

-

Oxidation: The subsequent selective oxidation of the aldehyde group of EMF to a carboxylic acid, affording the target molecule, 5-Ethoxyfuran-2-carboxylic acid.

This approach is advantageous due to the commercial availability of HMF and the well-established chemistry for both etherification and selective aldehyde oxidation. The key to a successful synthesis lies in the careful selection of catalysts and reaction conditions to ensure high selectivity and yield at each step, preventing unwanted side reactions such as over-oxidation or cleavage of the ether linkage.

Pathway I: Etherification of 5-Hydroxymethylfurfural (HMF) to 5-Ethoxymethylfurfural (EMF)

The conversion of HMF to EMF is a critical first step that introduces the desired ethoxy moiety. This reaction is typically acid-catalyzed and involves the nucleophilic attack of ethanol on the protonated hydroxymethyl group of HMF.

Mechanistic Insights

The etherification reaction proceeds via an SN1-type mechanism. The acidic catalyst protonates the hydroxyl group of the hydroxymethyl moiety in HMF, forming a good leaving group (water). Subsequent departure of the water molecule generates a resonance-stabilized carbocation at the benzylic-like position of the furan ring. This carbocation is then attacked by the lone pair of electrons on the oxygen atom of ethanol, followed by deprotonation to yield the final product, 5-ethoxymethylfurfural (EMF).

Figure 1: Simplified mechanism of the acid-catalyzed etherification of HMF to EMF.

Catalyst Selection: The Key to Selectivity

A variety of solid acid catalysts have been successfully employed for the etherification of HMF. The choice of catalyst significantly impacts the reaction rate, selectivity, and overall efficiency.

| Catalyst | Typical Reaction Conditions | EMF Yield (%) | Key Advantages & Considerations |

| H-BEA Zeolite | Aqueous ethanol, 130-150°C | >90%[1][2] | High selectivity, reusable. Pore structure can influence diffusion. |

| Amberlyst-15 | Ethanol, 80-120°C | 70-85%[1][3] | Commercially available, good activity. Can suffer from thermal degradation. |

| Sulfonated Polymers | Solvent-free or ethanol, 110°C | ~88%[4][5] | High acid density, efficient under milder conditions. |

| Mesoporous Silicas | Ethanol, 140°C | 60-70%[3] | Tunable acidity (Brønsted vs. Lewis). Lewis acidity can favor EMF formation. |

Experimental Protocol: Etherification using H-BEA Zeolite

This protocol is a representative example for the synthesis of EMF from HMF using a solid acid catalyst.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Ethanol (anhydrous)

-

H-BEA Zeolite (protonated form)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

High-pressure reactor with stirring and temperature control

Procedure:

-

Catalyst Activation: The H-BEA zeolite catalyst should be activated by heating at 400-500°C for 4-6 hours under a flow of dry air or nitrogen to remove adsorbed water.

-

Reaction Setup: In a high-pressure reactor, combine HMF, anhydrous ethanol, and the activated H-BEA zeolite. A typical reactant to catalyst ratio is 10:1 by weight.

-

Reaction Conditions: Seal the reactor and heat the mixture to 140°C with vigorous stirring. The reaction is typically run for 4-8 hours.

-

Work-up: After cooling the reactor to room temperature, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and calcined for reuse.

-

Product Isolation: Remove the excess ethanol from the filtrate under reduced pressure. The resulting crude product can be dissolved in ethyl acetate and washed with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude EMF. Further purification can be achieved by column chromatography on silica gel.

Pathway II: Selective Oxidation of 5-Ethoxymethylfurfural (EMF) to 5-Ethoxyfuran-2-carboxylic Acid

The second and final step in the synthesis is the selective oxidation of the aldehyde group in EMF to a carboxylic acid. This transformation requires a catalytic system that is active for aldehyde oxidation but does not cleave the furan ring or the ethoxy ether bond.

Mechanistic Considerations

The aerobic oxidation of aldehydes over noble metal catalysts is a complex process involving the activation of both the aldehyde and molecular oxygen on the catalyst surface. The general steps are:

-

Adsorption: Adsorption of the aldehyde onto the catalyst surface.

-

Oxidative Addition/Dehydrogenation: Formation of an acyl intermediate on the metal surface.

-

Nucleophilic Attack: Attack of a hydroxyl species (from water or hydroxide) on the acyl intermediate.

-

Reductive Elimination: Desorption of the carboxylic acid product.

The presence of a base is often crucial to facilitate the deprotonation steps and enhance the reaction rate.

Figure 2: General workflow for the oxidation of EMF.

Catalytic Systems for Selective Aldehyde Oxidation

Several catalytic systems have been reported for the selective oxidation of HMF and related furfurals, which can be adapted for the oxidation of EMF.[6][7]

| Catalyst | Oxidant | Base | Typical Temperature (°C) | Key Considerations |

| Au/TiO₂ or Au/CeO₂ | O₂ or Air | NaOH, Na₂CO₃ | 65-130 | High activity and selectivity. Base is crucial for high yields.[7] |

| Pt/C or Pd/C | O₂ or Air | NaOH | 25-100 | Can achieve high conversions, but may also promote side reactions.[8] |

| Ru-based catalysts | H₂O (as oxidant) | NaOH | 100-150 | Homogeneous catalysts can be highly active.[9] |

| Biocatalysts | Air | Phosphate Buffer | 30-40 | High selectivity under mild conditions, but may have lower substrate tolerance.[10][11] |

Experimental Protocol: Oxidation using Au/TiO₂ Catalyst

This protocol provides a general method for the selective oxidation of EMF.

Materials:

-

5-Ethoxymethylfurfural (EMF)

-

Au/TiO₂ catalyst (e.g., 1 wt% Au)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve EMF in an aqueous solution of NaOH. Add the Au/TiO₂ catalyst to the solution.

-

Reaction Conditions: Pressurize the reactor with oxygen or air (e.g., 10 bar) and heat the mixture to 100°C with vigorous stirring. The reaction progress can be monitored by techniques like HPLC.

-

Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.

-

Product Isolation: Acidify the filtrate with HCl to a pH of approximately 2-3. The product, 5-Ethoxyfuran-2-carboxylic acid, should precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Alternative Synthetic Strategies

While the two-step pathway from HMF is the most direct and well-established, other synthetic routes to 5-alkoxyfuran-2-carboxylic acids are conceivable, though less explored.

Hydrolysis of 5-Ethoxyfuran-2-carbonitrile

This approach would involve the synthesis of 5-ethoxyfuran-2-carbonitrile, followed by its hydrolysis to the corresponding carboxylic acid. The nitrile could potentially be synthesized from 5-ethoxyfurfural via its oxime, followed by dehydration.[12] However, the multi-step nature of this route and the potentially harsh conditions required for nitrile hydrolysis make it less favorable than the direct oxidation of EMF.

Conclusion and Future Perspectives

The synthesis of 5-Ethoxyfuran-2-carboxylic acid is most effectively achieved through a two-step process starting from the readily available biomass-derived platform chemical, 5-hydroxymethylfurfural. The key to a successful synthesis lies in the judicious selection of catalysts and reaction conditions for both the initial etherification to 5-ethoxymethylfurfural and the subsequent selective oxidation of the aldehyde functionality. Solid acid catalysts, particularly zeolites, demonstrate high efficacy in the etherification step, while supported gold nanoparticles are promising for the selective oxidation step.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as bifunctional catalysts that can perform both etherification and oxidation in a one-pot process, and the exploration of greener reaction media. As the demand for novel bio-based chemicals continues to grow, robust and scalable synthetic routes to valuable furanic derivatives like 5-Ethoxyfuran-2-carboxylic acid will be of paramount importance for advancing research in drug discovery and materials science.

References

- Ståhlberg, T., Rodriguez-Rodriguez, S., Fristrup, P., & Riisager, A. (2011).

- Yang, Y., Hu, C., & Abu-Omar, M. M. (2012). Highly Selective Cross-Etherification of 5-Hydroxymethylfurfural with Ethanol.

- Lanzafame, P., Temi, D. M., Perathoner, S., Spadaro, L., & Centi, G. (2011). Etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol to biodiesel components using mesoporous solid acidic catalysts.

- Câmara, J. S., Marques, J. C., Alves, A., & Silva Ferreira, A. C. (2010). Possible pathway for synthesis of 5-ethoxymethylfurfural from 5-hydroxymethylfurfural.

- Fulignati, S., Antonetti, C., Licursi, D., Di-Mondo, T., & Raspolli Galletti, A. M. (2020). Integrated Cascade Process for the Catalytic Conversion of 5‐Hydroxymethylfurfural to Furanic and TetrahydrofuranicDiethers as Potential Biofuels.

- Sairin, F. M., Tuan Abdullah, T. A., & Adam, F. (2022). Synthesis of 5-(Hydroxymethyl)furfural Monoesters and Alcohols as Fuel Additives toward Their Performance and Combustion Characteristics in Compression Ignition Engines. ACS Omega, 7(1), 1121-1135.

- Yuan, H., Wang, C., & Chen, L. (2018).

- Yuan, H., Wang, C., & Chen, L. (2018). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst.

- Li, H., Li, Y., Fang, Z., & Smith, R. L. (2022). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. Frontiers in Chemistry, 10, 848821.

- Yuan, H., Wang, C., & Chen, L. (2018). Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst.

- Bera, S., Mondal, P., & Ghorai, P. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant.

- BenchChem. (2025). An In-Depth Technical Guide to 5-Methylfuran-2-carbonitrile. BenchChem.

- Wang, C., Liu, Y., Zhang, Z., & Wang, F. (2019). Active Oxygen Species Promoted Catalytic Oxidationof 5‑Hydroxymethyl-2-furfural on Facet-Specific Pt Nanocrystals.

- Davis, S. E., Houk, L. R., & Z. C. (2011). Oxidation of 5-hydroxymethylfurfural over supported Pt, Pd and Au catalysts.

- Liu, B., Zhang, Z., & Huang, Z. (2017). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 19(21), 5132-5137.

- Dutta, S., De, S., & Saha, B. (2019). High‐Yielding Synthesis of 5‐(alkoxymethyl)furfurals from Biomass‐Derived 5‐(halomethyl)furfural (X=Cl, Br). ChemSusChem, 12(10), 2198-2205.

- Gomez-Marin, A. M., & Tsilomelekis, G. (2023). Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. Catalysis Science & Technology, 13(15), 4429-4451.

- Abay, A., Miller, G. J., & Polyzoidis, A. (2018). Oxidation of 5‐Hydroxymethyl Furfural to 2,5‐Furan Dicarboxylic Acid Under Mild Aqueous Conditions Catalysed by MIL‐100(Fe).

- Wang, F., Jiang, Y., & Liu, Y. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst.

- Li, C., Zhang, Y., & Wang, F. (2019). Efficient synthesis of 2,5-furandicarboxylic acid from biomass-derived 5-hydroxymethylfurfural in 1,4-dioxane/H2O mixture.

- Wang, F., Jiang, Y., & Liu, Y. (2019).

- Wang, H., & Xu, B. (2021). Convergent production of 2,5-furandicarboxylic acid from biomass and CO2. Green Chemistry, 23(11), 3953-3960.

- Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.

- Gomez-Marin, A. M., & Tsilomelekis, G. (2021). Selective Aerobic Oxidation of 5-(Hydroxymethyl)furfural to 5-Formyl-2-furancarboxylic Acid in Water.

- Casanova, O., Iborra, S., & Corma, A. (2009).

- Smirnova, N. V., Klushina, V. A., & Bezbozhnayab, T. V. (2015). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. Russian Journal of Organic Chemistry, 51(8), 1184-1187.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Biomass into chemicals: aerobic oxidation of 5-hydroxymethyl-2-furfural into 2,5-furandicarboxylic acid with gold nanoparticle catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Ethoxyfuran-2-carboxylic Acid: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxyfuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is intrinsically linked to the growing field of biorenewable chemistry, with many potential starting materials derived from biomass. This guide provides a comprehensive overview of the viable synthetic strategies for obtaining 5-ethoxyfuran-2-carboxylic acid, with a particular focus on the selection of starting materials and the critical chemical transformations involved. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental insights, and present a comparative analysis of the different routes to empower researchers in their synthetic endeavors.

Introduction: The Significance of 5-Ethoxyfuran-2-carboxylic Acid

The furan scaffold is a privileged motif in a vast array of pharmacologically active compounds and functional materials.[1] The strategic placement of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the furan ring imparts unique physicochemical properties, influencing factors such as lipophilicity, metabolic stability, and hydrogen bonding capacity. This makes 5-ethoxyfuran-2-carboxylic acid a desirable intermediate for the synthesis of novel drug candidates and specialized polymers. The exploration of efficient and sustainable synthetic routes to this compound is therefore of paramount importance.

Strategic Synthesis Pathways

The synthesis of 5-ethoxyfuran-2-carboxylic acid can be approached from two primary retrosynthetic disconnections, each originating from different classes of readily available starting materials:

-

Route A: Functionalization of a Pre-formed Furan Ring: This strategy involves the sequential or concerted introduction of the ethoxy and carboxylic acid functionalities onto a furan core.

-

Route B: Oxidation of a Precursor with the Ethoxy Group Intact: This approach commences with a furan derivative already possessing the 5-ethoxy substituent, followed by the selective oxidation of a suitable functional group at the 2-position to the carboxylic acid.

This guide will primarily focus on Route B, which aligns with the increasing availability of biomass-derived furanic aldehydes.

Key Starting Material: 5-Ethoxymethylfurfural (EMF)

A highly promising and sustainable starting material for the synthesis of 5-ethoxyfuran-2-carboxylic acid is 5-ethoxymethylfurfural (EMF). EMF is a next-generation biofuel candidate that can be efficiently produced from the acid-catalyzed dehydration and etherification of carbohydrates, such as fructose and glucose, in the presence of ethanol.[2][3]

Synthesis of 5-Ethoxymethylfurfural (EMF) from Biomass

The conversion of biomass-derived carbohydrates to EMF is a cornerstone of modern biorefinery concepts.[4] The process typically involves a one-pot, three-step tandem reaction:

-

Isomerization: Glucose, a primary component of cellulosic biomass, is isomerized to fructose.

-

Dehydration: Fructose undergoes acid-catalyzed dehydration to form the key intermediate, 5-hydroxymethylfurfural (HMF).[5]

-

Etherification: The hydroxyl group of HMF is subsequently etherified with ethanol to yield EMF.[6]

Bifunctional catalysts possessing both Lewis and Brønsted acid sites are particularly effective in promoting this cascade reaction.[2]

Experimental Protocol: Representative Synthesis of EMF from Fructose

Materials:

-

Fructose

-

Anhydrous Ethanol

-

Sulfonated Carbon-based Solid Acid Catalyst

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine fructose and the sulfonated carbon-based solid acid catalyst in anhydrous ethanol.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reaction mixture to 120-140°C with vigorous stirring.

-

Maintain the reaction for 4-8 hours, monitoring the conversion of fructose and the formation of EMF by techniques such as HPLC.

-

After the reaction is complete, cool the reactor to room temperature and depressurize.

-

Separate the solid catalyst by filtration.

-

The crude EMF solution can be purified by distillation under reduced pressure.

Table 1: Typical Reaction Parameters for EMF Synthesis

| Parameter | Value | Reference |

| Starting Material | Fructose | [6] |

| Solvent | Ethanol | [6] |

| Catalyst | Sulfonated Biochar | [6] |

| Temperature | 120°C | [6] |

| Reaction Time | 4 hours | [6] |

| Yield of EMF | ~78% | [6] |

The Critical Step: Selective Oxidation of 5-Ethoxymethylfurfural (EMF)

The conversion of EMF to 5-ethoxyfuran-2-carboxylic acid hinges on the selective oxidation of the aldehyde group at the C2 position while preserving the ethoxy ether linkage at the C5 position. This transformation presents a significant chemical challenge, as harsh oxidation conditions can lead to the cleavage of the ether bond or over-oxidation to 2,5-furandicarboxylic acid (FDCA).

While direct and high-yield procedures for this specific conversion are not extensively detailed in publicly available literature, patent literature provides valuable insights into analogous transformations. Specifically, patents detailing the oxidation of 5-alkoxymethylfurfurals offer a strong foundation for developing a viable synthetic protocol.[7][8][9]

The catalytic systems described often employ a combination of cobalt (II), manganese (II), and bromide salts in an acidic solvent, typically acetic acid, with an oxygen source.[2][4]

Proposed Synthetic Route: Catalytic Aerobic Oxidation of EMF

This proposed method is adapted from patent literature describing the oxidation of related 5-alkoxymethylfurfurals.[2][4][7][8]

Experimental Protocol: Proposed Synthesis of 5-Ethoxyfuran-2-carboxylic acid from EMF

Materials:

-

5-Ethoxymethylfurfural (EMF)

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide

-

Glacial Acetic Acid

-

Oxygen or Air

-

High-pressure reactor equipped with a gas inlet and stirrer

Procedure:

-

Charge the high-pressure reactor with EMF, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

-

Add glacial acetic acid as the solvent.

-

Seal the reactor and pressurize with oxygen or air to the desired pressure (e.g., 10-30 bar).

-

Heat the reaction mixture to a temperature in the range of 100-150°C with vigorous stirring.

-

Monitor the reaction progress by taking aliquots and analyzing for the consumption of EMF and the formation of the desired carboxylic acid using techniques like GC-MS or LC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess gas.

-

The reaction mixture can be worked up by removing the acetic acid under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 2: Proposed Reaction Parameters for the Oxidation of EMF

| Parameter | Proposed Value/Range | Rationale/Reference |

| Starting Material | 5-Ethoxymethylfurfural | Biomass-derived precursor |

| Catalyst System | Co(OAc)₂/Mn(OAc)₂/NaBr | Standard for side-chain oxidation of alkylaromatics[2][4] |

| Solvent | Acetic Acid | Common solvent for such oxidations[2] |

| Oxidant | Oxygen or Air | Readily available and efficient oxidant |

| Temperature | 100-150°C | To provide sufficient activation energy |

| Pressure | 10-30 bar | To ensure sufficient oxygen concentration in the liquid phase |

Mechanistic Considerations

The oxidation of the aldehyde group in EMF is believed to proceed through a radical mechanism, similar to the well-established oxidation of alkylaromatics. The cobalt and manganese catalysts cycle between their higher and lower oxidation states, facilitating the generation of radical species that abstract the aldehydic hydrogen, leading to the formation of an acyl radical. This radical then reacts with oxygen to form a peroxyacyl radical, which ultimately is converted to the carboxylic acid. The bromide co-catalyst plays a crucial role in regenerating the active metal catalyst species.

Alternative Synthetic Strategies

While the oxidation of EMF is a promising route, other synthetic strategies could also be considered, although they are less documented for this specific target molecule.

Etherification of a 5-Substituted Furan-2-Carboxylic Acid

An alternative approach involves the formation of the ethoxy group on a pre-existing furan-2-carboxylic acid scaffold. A potential starting material for this route would be 5-bromofuran-2-carboxylic acid or its corresponding ester. The ethoxy group could then be introduced via a nucleophilic aromatic substitution reaction using sodium ethoxide.

This route, however, may face challenges such as the potential for competing reactions at the carboxylic acid or ester functionality and the need for relatively harsh reaction conditions to effect the nucleophilic substitution on the electron-rich furan ring.

Visualization of Synthetic Pathways

Diagram of the Primary Synthetic Route

Caption: Primary synthetic route from biomass to 5-ethoxyfuran-2-carboxylic acid.

Conclusion and Future Outlook

The synthesis of 5-ethoxyfuran-2-carboxylic acid is a testament to the convergence of biorenewable chemistry and modern synthetic methodology. The most viable and sustainable pathway commences with the conversion of biomass-derived carbohydrates to 5-ethoxymethylfurfural, followed by the selective catalytic oxidation of the aldehyde functionality. While patent literature provides a strong indication of the feasibility of this oxidation, further academic research is warranted to optimize reaction conditions, elucidate the reaction mechanism in detail, and develop highly selective and reusable catalyst systems. The exploration of alternative routes, such as the etherification of 5-substituted furan-2-carboxylic acids, may also unveil novel and efficient synthetic strategies. As the demand for sustainable and functionalized chemical building blocks continues to grow, the development of robust and scalable syntheses for molecules like 5-ethoxyfuran-2-carboxylic acid will be of central importance to the chemical and pharmaceutical industries.

References

- BenchChem. (n.d.). Catalytic conversion of carbohydrates into 5-ethoxymethylfurfural using γ-AlOOH and CeO2@B2O3 catalyst synergistic effect.

- Zhang, R., et al. (2025). Production of 5-Ethoxymethylfurfural from Glucose Using Bifunctional Catalysts. BioResources.

- Yan, K., et al. (2022). Highly Efficient One-Step Conversion of Fructose to Biofuel 5-Ethoxymethylfurfural Using a UIO-66-SO3H Catalyst. Frontiers in Chemistry.

- Du, Z., et al. (2023). Catalytic Conversion of 5-Hydroxymethylfurfural and Fructose to 5-Ethoxymethylfurfural over Sulfonated Biochar Catalysts. Bulletin of Chemical Reaction Engineering & Catalysis, 18(2), 256-267.

- Wang, T., et al. (2024). Enhancing 5-hydroxymethylfurfural oxidation to 2,5-furan-dicarboxylic acid with Au-supported catalysts. Chemical Engineering Journal, 497, 147573.

- Khusnutdinov, R. I., et al. (n.d.). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. ResearchGate.

- Cang, R., et al. (2019). Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. Catalysts, 9(6), 526.

- Grushin, V. V., et al. (2012). Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. US Patent US20120283452A1.

- Grushin, V. V., et al. (2013). Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. US Patent US8519167B2.

- PubChem. (n.d.). 5-Ethoxyfuran-2-carboxylic acid.

- BenchChem. (n.d.). 2-Furancarboxylic Acid Derivatives: A Technical Guide to Properties and Applications.

- Grushin, V. V., et al. (2011). Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. World Intellectual Property Organization Patent WO2011043660A2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc) - Google Patents [patents.google.com]

- 3. Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US11236199B2 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (ACFC) - Google Patents [patents.google.com]

- 5. cris.unibo.it [cris.unibo.it]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US20120283452A1 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]

- 8. US8519167B2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]

- 9. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof - Google Patents [patents.google.com]

5-Ethoxyfuran-2-carboxylic acid reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 5-Ethoxyfuran-2-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxyfuran-2-carboxylic acid is a substituted furan derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-donating ethoxy group and the electron-withdrawing carboxylic acid function, govern a diverse and often nuanced reactivity. This guide provides a comprehensive exploration of the core reaction mechanisms associated with this molecule. We will dissect the principles of electrophilic aromatic substitution on the furan ring, delve into the various transformations of the carboxylic acid group, including esterification and amidation, and examine specialized reactions such as decarboxylation and Diels-Alder cycloadditions. Each section is grounded in established chemical principles, supported by detailed mechanistic diagrams and actionable experimental protocols, to empower researchers in their synthetic endeavors.

Introduction: The Structural and Electronic Landscape

5-Ethoxyfuran-2-carboxylic acid is built upon a furan scaffold, a five-membered aromatic heterocycle. The aromaticity of furan, with a resonance energy of approximately 18 kcal/mol, is lower than that of benzene, rendering it significantly more susceptible to reactions that disrupt its aromaticity. The furan ring is inherently π-rich, making it highly reactive towards electrophiles, with reaction rates estimated to be 6 x 10¹¹ times faster than those of benzene.

The reactivity of the parent furan ring is further modulated by two key substituents:

-

C2-Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating through both inductive and resonance effects. In electrophilic aromatic substitution (EAS), it typically directs incoming electrophiles to the meta position (C4).

-

C5-Ethoxy Group (-OCH₂CH₃): This alkoxy group is strongly electron-donating through resonance (lone pair donation from oxygen) and weakly electron-withdrawing inductively. It is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C4 and C2, respectively).

The combined influence of these opposing groups makes the C3 and C4 positions the primary sites for further substitution, with the specific outcome dependent on the reaction conditions and the nature of the electrophile.

Reactions of the Furan Ring

The π-rich nature of the furan ring dominates its chemistry, primarily through electrophilic aromatic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS)

The preferential site for electrophilic attack on a monosubstituted furan ring is the C2 or C5 (α) position. This preference is due to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion), which can be depicted with three resonance structures, compared to only two for attack at the C3 or C4 (β) position.

In 5-ethoxyfuran-2-carboxylic acid, the C2 and C5 positions are already occupied. The powerful activating effect of the C5-ethoxy group and the deactivating effect of the C2-carboxylic acid group direct incoming electrophiles to the C4 and C3 positions.

Mechanism of Electrophilic Aromatic Substitution:

The general mechanism proceeds via a two-step addition-elimination pathway.

-

Addition: The electrophile (E⁺) attacks the electron-rich furan ring, forming a resonance-stabilized carbocation intermediate (σ-complex).

-

Elimination: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring.

Caption: General mechanism for electrophilic aromatic substitution on the furan ring.

Exemplary Protocol: Bromination of 2-Furoic Acid Derivative

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-furoic acid in a suitable buffer, such as an acetic acid/sodium acetate buffer, to maintain an acidic pH required for the bromination step.

-

Bromine Addition: Cool the solution and add bromine (Br₂) dropwise while maintaining a low temperature. An excess of bromine may be required to drive the reaction to completion.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Workup: Upon completion, the reaction is typically quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Diels-Alder Reaction

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of furan derivatives in this capacity is sensitive to the electronic nature of the substituents. The electron-withdrawing carboxylic acid group at C2 deactivates the furan diene, making reactions with dienophiles less favorable. However, this limitation can be overcome.

Causality & Field Insights:

-

Solvent Effects: Performing the reaction in water can lead to a substantial rate enhancement.

-

Activation via Deprotonation: Converting the carboxylic acid to its corresponding carboxylate salt (e.g., with NaOH) increases the electron density of the furan ring, thereby enhancing its reactivity as a diene. This allows the reaction to proceed under milder conditions.

This strategy enables the synthesis of complex 7-oxabicyclo[2.2.1]heptene adducts, which are versatile intermediates in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily undergoes nucleophilic acyl substitution, allowing for its conversion into esters, amides, and other derivatives.

Fischer Esterification

The conversion of 5-ethoxyfuran-2-carboxylic acid to its corresponding ester (e.g., methyl or ethyl 5-ethoxyfuran-2-carboxylate) is a classic example of Fischer esterification. This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

Mechanism of Fischer Esterification:

The reaction is an equilibrium process and follows a specific sequence of protonation, addition, and elimination steps.

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (H₂O).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the new ester.

To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.

Caption: The multi-step mechanism of acid-catalyzed Fischer Esterification.

Standard Protocol: Fischer Esterification

-

Setup: To a round-bottom flask, add 5-ethoxyfuran-2-carboxylic acid (1.0 eq.).

-

Reagents: Add a large excess of the desired alcohol (e.g., methanol or ethanol, often used as the solvent).

-

Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH, ~5 mol%).

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

Workup: After cooling, neutralize the excess acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the ester into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Amide Bond Formation (Amide Coupling)

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group.

Mechanism with Carbodiimide Reagents (e.g., EDC, DCC):

Carbodiimides are among the most common coupling reagents.

-

Activation: The carboxylic acid adds to the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide product and a urea byproduct (e.g., EDU from EDC), which is typically water-soluble and easily removed.

Self-Validating System & Field Insights:

To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active ester, which is less reactive but more selective, leading to cleaner reactions and higher yields of the desired amide.

Caption: Amide formation via activation with a carbodiimide coupling reagent like EDC.

General Protocol: EDC/HOBt Mediated Amide Coupling

-

Setup: Dissolve 5-ethoxyfuran-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.2 eq.) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Coupling Reagent: Add EDC hydrochloride (1.5 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

-

Workup: Dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.

Decarboxylation

Furan-2-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically heating. The reaction is facilitated by the ability of the furan ring to stabilize the intermediate formed during the process.

Mechanism of Decarboxylation:

The thermal decarboxylation of 2-furoic acid is believed to proceed through an ipso-substitution pathway, a variant of electrophilic aromatic substitution.

-

Protonation: A proton attacks the C2 carbon, the same carbon bearing the carboxylic acid group (ipso attack). This forms a cationic intermediate.

-

Loss of CO₂: The intermediate loses carbon dioxide, a very stable molecule, to form a protonated furan.

-

Deprotonation: A base removes the proton from the oxygen atom to regenerate the aromatic furan ring.

Studies have shown that this decarboxylation is activated at temperatures around 140-160 °C under dry heating conditions.

Summary Data Table

| Reaction Type | Key Reagents | Typical Conditions | Product Class | Mechanistic Pathway |

| Bromination | Br₂, Buffer | 0 °C to RT | Halogenated Furan | Electrophilic Aromatic Substitution |